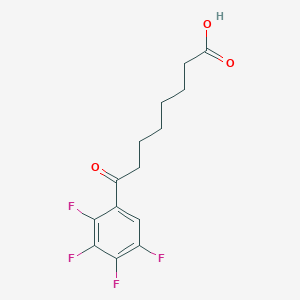

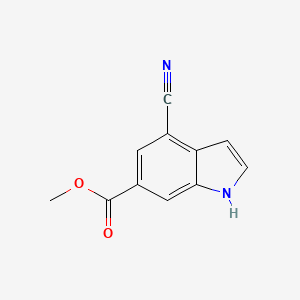

Methyl 4-cyano-1H-indole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl indole-6-carboxylate” is a compound with the empirical formula C10H9NO2 . It is a heterocyclic compound and is part of the indole family . Indole compounds are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-cyano-1H-indole-6-carboxylate” were not found, indole derivatives are often synthesized for screening different pharmacological activities .

Molecular Structure Analysis

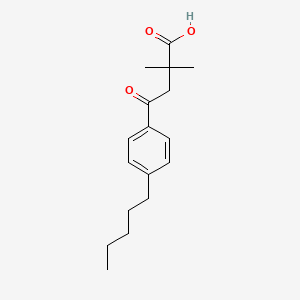

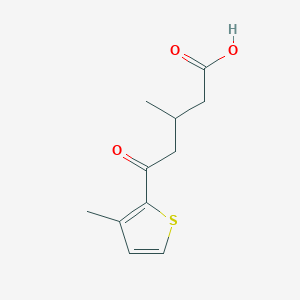

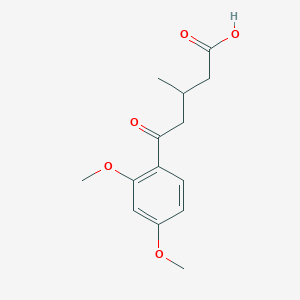

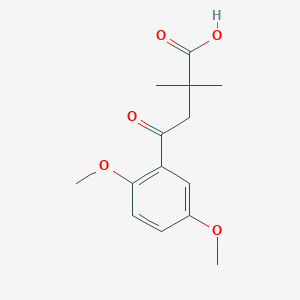

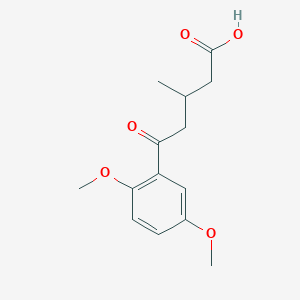

The molecular weight of “Methyl indole-6-carboxylate” is 175.18 . The SMILES string representation of the molecule is COC(=O)c1ccc2cc[nH]c2c1 .

Chemical Reactions Analysis

Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Physical And Chemical Properties Analysis

“Methyl indole-6-carboxylate” is a solid with a melting point of 76-80 °C (lit.) .

Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives, including Methyl 4-cyano-1H-indole-6-carboxylate, have been studied for their potential in treating various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. The compound’s structural similarity to natural indoles found in the human body allows it to interact with biological targets that are relevant in oncology .

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. Methyl 4-cyano-1H-indole-6-carboxylate can be used as a precursor for synthesizing compounds with potential antibacterial and antifungal effects, which is crucial in the fight against drug-resistant strains of pathogens .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-cyano-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)7-4-8(6-12)9-2-3-13-10(9)5-7/h2-5,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYKJQBQENXMBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646127 |

Source

|

| Record name | Methyl 4-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyano-1H-indole-6-carboxylate | |

CAS RN |

885518-38-7 |

Source

|

| Record name | Methyl 4-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.